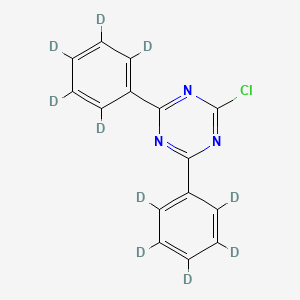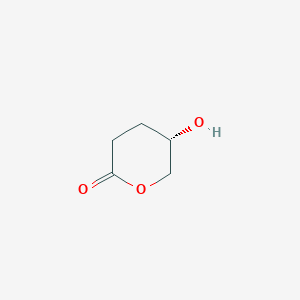
(S)-5-Hydroxytetrahydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Hydroxytetrahydro-2H-pyran-2-one is a chiral organic compound with significant importance in various scientific fields It is a derivative of tetrahydropyran, featuring a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Hydroxytetrahydro-2H-pyran-2-one typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of 5-hydroxy-2H-pyran-2-one using chiral borane reagents. The reaction is carried out under controlled temperature and pressure conditions to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to facilitate the reduction of the precursor compound. The reaction is conducted in high-pressure reactors to ensure efficient conversion and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-Hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-oxo-tetrahydro-2H-pyran-2-one or 5-carboxy-tetrahydro-2H-pyran-2-one.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of halogenated or aminated tetrahydropyran derivatives.
Applications De Recherche Scientifique
(S)-5-Hydroxytetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-5-Hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biochemical systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological molecules and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
®-5-Hydroxytetrahydro-2H-pyran-2-one: The enantiomer of (S)-5-Hydroxytetrahydro-2H-pyran-2-one with similar chemical properties but different biological activity.
5-Hydroxy-2H-pyran-2-one: The non-chiral parent compound with different reactivity and applications.
Tetrahydropyran: The core structure without the hydroxyl group, used as a solvent and intermediate in organic synthesis.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications where enantioselectivity is important, such as in pharmaceutical synthesis and asymmetric catalysis.
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(5S)-5-hydroxyoxan-2-one |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1 |
Clé InChI |
IHQMTBUROQWHDL-BYPYZUCNSA-N |
SMILES isomérique |
C1CC(=O)OC[C@H]1O |
SMILES canonique |
C1CC(=O)OCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


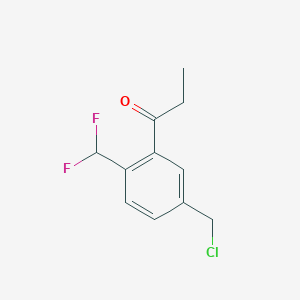
![3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14041648.png)
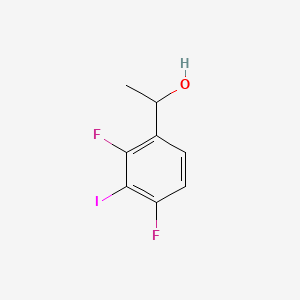

![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
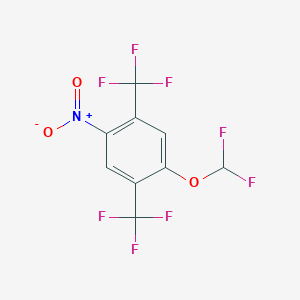
![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)
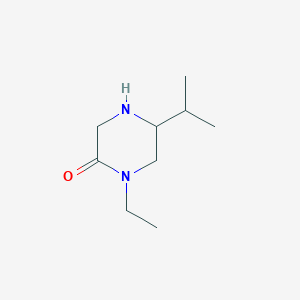
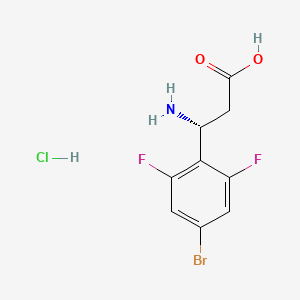
![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
